molecular formula C23H21N3O3 B11285238 N-(2-Methyl-4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-3-(propan-2-yloxy)benzamide

N-(2-Methyl-4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-3-(propan-2-yloxy)benzamide

Cat. No.: B11285238
M. Wt: 387.4 g/mol
InChI Key: WLUFBIBUBIEJRQ-UHFFFAOYSA-N
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Description

N-(2-Methyl-4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-3-(propan-2-yloxy)benzamide is a complex organic compound known for its unique structure and potential applications in various fields of science. This compound features a benzamide core with an oxazolo-pyridine moiety and a propan-2-yloxy substituent, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methyl-4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-3-(propan-2-yloxy)benzamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the oxazolo-pyridine ring system through a condensation reaction, followed by the introduction of the benzamide group via an amide coupling reaction. The propan-2-yloxy group is then introduced through an etherification reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-3-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-(2-Methyl-4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-3-(propan-2-yloxy)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-Methyl-4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-3-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets. The oxazolo-pyridine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to downstream effects on cellular pathways, influencing processes such as cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    N-pyridin-2-ylbenzamide: A simpler analog with a pyridine ring instead of the oxazolo-pyridine moiety.

    N-quinolin-2-ylbenzamide: Contains a quinoline ring, offering different electronic properties and reactivity.

    N-isoquinolin-1-ylbenzamide: Features an isoquinoline ring, providing unique structural and functional characteristics.

Uniqueness

N-(2-Methyl-4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-3-(propan-2-yloxy)benzamide stands out due to its oxazolo-pyridine moiety, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C23H21N3O3

Molecular Weight

387.4 g/mol

IUPAC Name

N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-propan-2-yloxybenzamide

InChI

InChI=1S/C23H21N3O3/c1-14(2)28-18-7-4-6-16(13-18)22(27)25-19-10-9-17(12-15(19)3)23-26-21-20(29-23)8-5-11-24-21/h4-14H,1-3H3,(H,25,27)

InChI Key

WLUFBIBUBIEJRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC(=CC=C4)OC(C)C

Origin of Product

United States

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